

A Technical Guide to the Chemical Classification of 2-Hydroxy-3-methoxyxanthone

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxyxanthone

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Abstract

This technical guide provides a comprehensive overview of the chemical classification of **2-Hydroxy-3-methoxyxanthone**, a member of the widespread xanthone family of naturally occurring compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information on closely related analogs to present a thorough understanding of its structural features, physicochemical properties, and potential biological significance. General experimental protocols for the synthesis and isolation of hydroxy-methoxy-substituted xanthenes are detailed, providing a methodological framework for researchers. Furthermore, this guide explores the biosynthetic origins of xanthenes and illustrates a conceptual pathway. The information is presented to serve as a valuable resource for professionals in the fields of medicinal chemistry, natural product research, and drug development.

Chemical Classification and Structure

2-Hydroxy-3-methoxyxanthone belongs to the class of organic compounds known as xanthenes. The core structure of xanthenes, a dibenzo- γ -pyrone scaffold (9H-xanthen-9-one), consists of two benzene rings fused to a central pyran ring containing a ketone group.[1][2] Based on the nature and position of its substituents, **2-Hydroxy-3-methoxyxanthone** can be further classified as an oxygenated xanthone, a significant subgroup characterized by the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups.[2]

The specific structure of **2-Hydroxy-3-methoxyxanthone** is defined by a hydroxyl group at position 2 and a methoxy group at position 3 of the xanthone backbone.

Key Structural Features:

- **Xanthone Core:** A rigid, planar tricyclic system that forms the foundation of the molecule.
- **Hydroxyl Group (-OH) at C2:** This functional group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets.
- **Methoxy Group (-OCH₃) at C3:** This group is generally less polar than a hydroxyl group and can influence the molecule's lipophilicity and metabolic stability.

Physicochemical Properties

Specific, experimentally determined physicochemical data for **2-Hydroxy-3-methoxyxanthone** are not readily available in the current literature. However, by examining the properties of closely related analogs, we can infer its likely characteristics.

Property	2-Hydroxyxanthone (Predicted)	2-Methoxyxanthone (Predicted)	3-Methoxyxanthone (Predicted)	2-Hydroxy-3-methoxyxanthone (Inferred)
Molecular Formula	C13H8O3	C14H10O3	C14H10O3	C14H10O4
Molecular Weight	212.20 g/mol	226.23 g/mol	226.23 g/mol	~242.23 g/mol
logP	3.03	3.19	3.6	Moderately lipophilic
Water Solubility	0.21 g/L	0.022 g/L	Insoluble	Low
pKa (Strongest Acidic)	9.11	-	-	~9-10 (due to phenolic -OH)
Hydrogen Bond Donors	1	0	0	1
Hydrogen Bond Acceptors	2	2	2	3

Data for analogs are predicted values and should be considered as estimations.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Hydroxy-3-methoxyxanthone** are not available. The following tables provide expected ranges and characteristics based on the analysis of similar xanthone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of xanthenes are influenced by the position and nature of their substituents. For **2-Hydroxy-3-methoxyxanthone**, the following general assignments can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton	Chemical Shift (ppm) Range	Multiplicity	Notes
H-1	7.0 - 7.5	d	
H-4	7.5 - 8.0	d	
H-5	7.8 - 8.3	dd	
H-6	7.2 - 7.7	t	
H-7	7.2 - 7.7	t	
H-8	7.5 - 8.0	dd	
2-OH	9.0 - 13.0	s	May be broad and exchangeable with D2O.
3-OCH3	3.8 - 4.1	s	

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (ppm) Range
C=O (C-9)	175 - 185
Quaternary Carbons	140 - 165
Aromatic CH	100 - 140
OCH3	55 - 65

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of xanthenes typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern is characterized by the loss of small molecules such as CO, CHO, and CH₃.

Expected Fragmentation Pattern for **2-Hydroxy-3-methoxyxanthone**:

- Molecular Ion (M⁺): Expected at an m/z corresponding to the molecular weight of C₁₄H₁₀O₄.
- Loss of a methyl radical (-CH₃): [M - 15]⁺
- Loss of carbon monoxide (-CO): [M - 28]⁺
- Loss of a formyl radical (-CHO): [M - 29]⁺
- Loss of a methoxy radical (-OCH₃): [M - 31]⁺

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-3-methoxyxanthone** is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3200 - 3600	O-H stretch	Broad, characteristic of a hydroxyl group.
3000 - 3100	C-H stretch	Aromatic.
2850 - 3000	C-H stretch	Methoxy group.
1650 - 1700	C=O stretch	Ketone of the pyrone ring.
1450 - 1600	C=C stretch	Aromatic rings.
1000 - 1300	C-O stretch	Ether and phenol linkages.

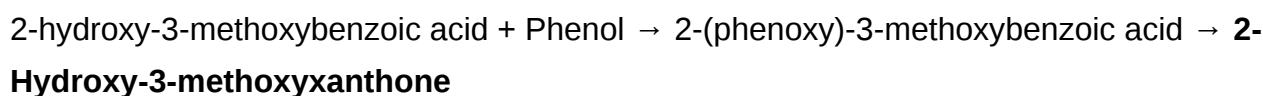
Experimental Protocols

While a specific protocol for the synthesis of **2-Hydroxy-3-methoxyxanthone** is not readily available, general methods for the synthesis of di-substituted xanthenes can be adapted. One common approach is the Grover, Shah, and Shah (GSS) reaction and its modifications.

General Synthesis of Hydroxy-Methoxy-Xanthenes (Modified GSS Reaction)

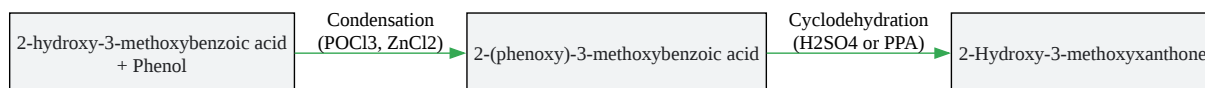
This method involves the condensation of a substituted salicylic acid with a substituted phenol, followed by cyclodehydration.

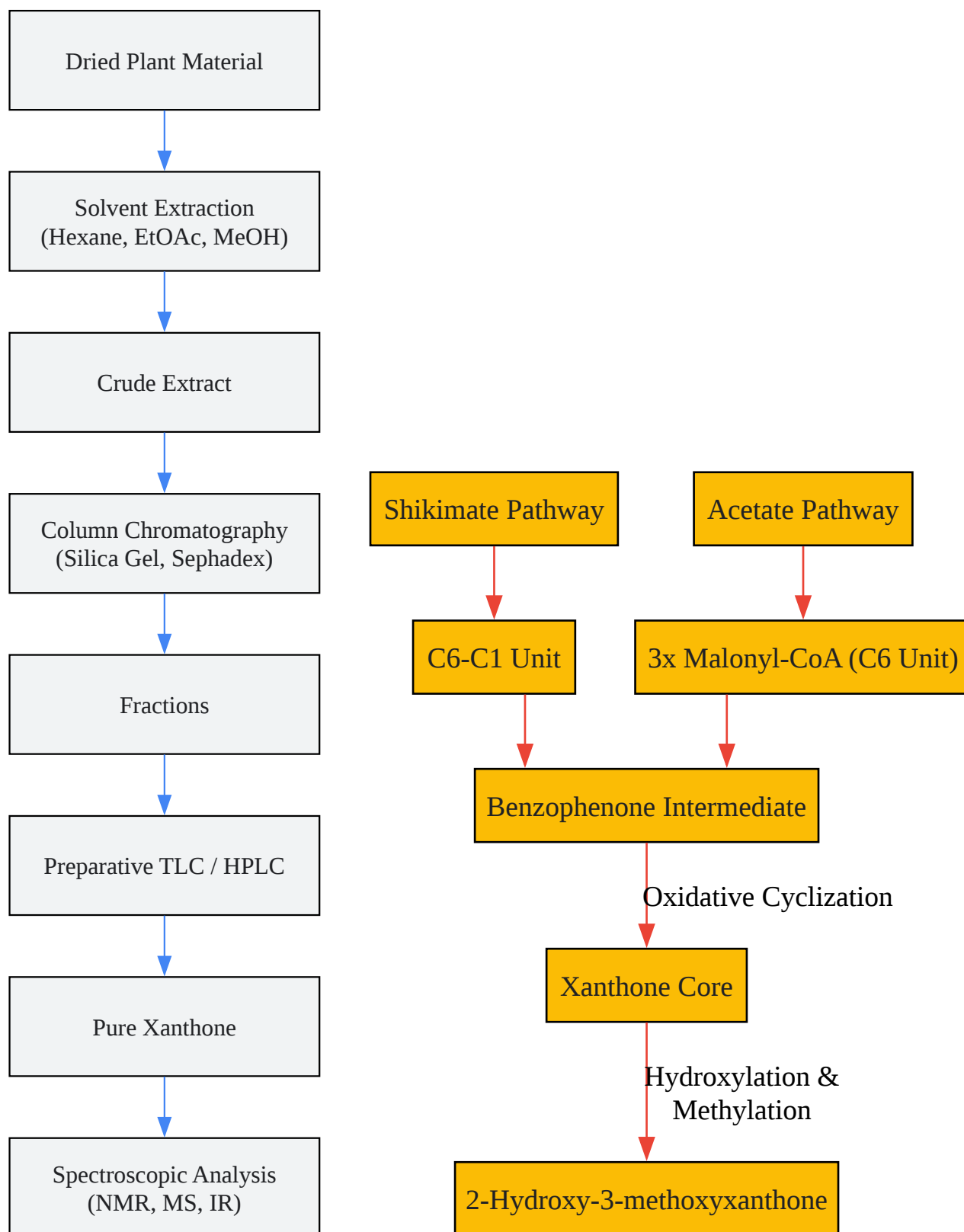
Reaction Scheme:

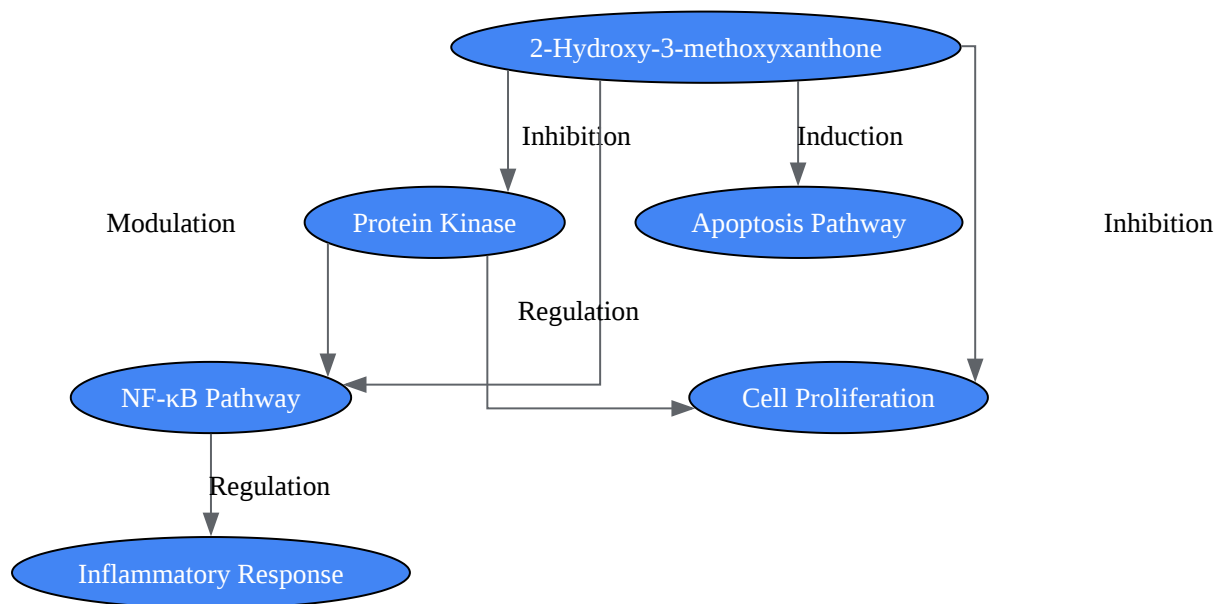


General Procedure:

- **Condensation:** A mixture of 2-hydroxy-3-methoxybenzoic acid and a suitable phenol is heated in the presence of a condensing agent such as phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂). The reaction is typically carried out in a high-boiling point solvent.
- **Cyclodehydration:** The intermediate 2-(phenoxy)-3-methoxybenzoic acid is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA).
- **Work-up and Purification:** The reaction mixture is poured onto ice water to precipitate the crude xanthone. The solid is then filtered, washed, and purified by recrystallization or column chromatography.







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